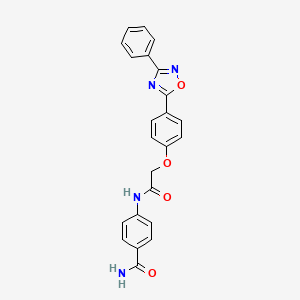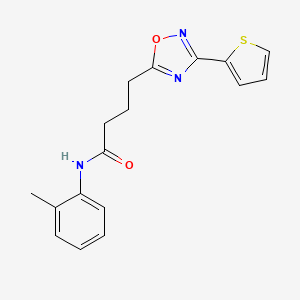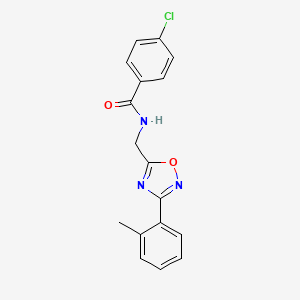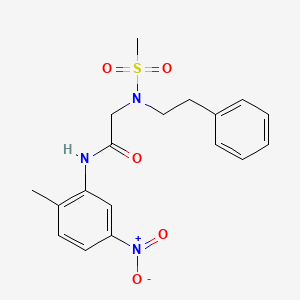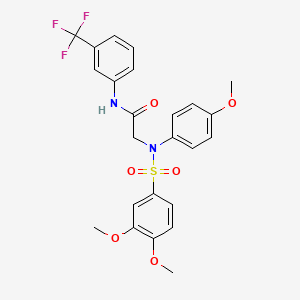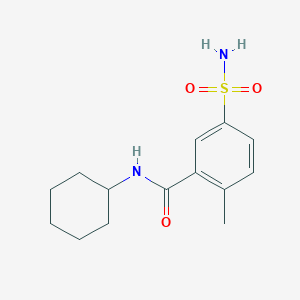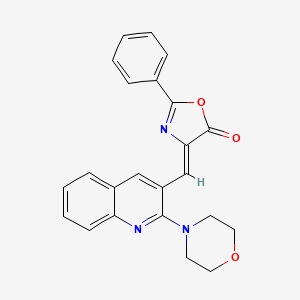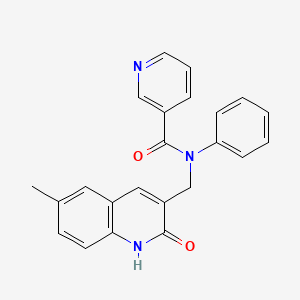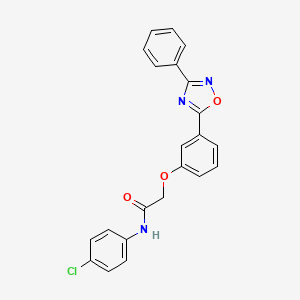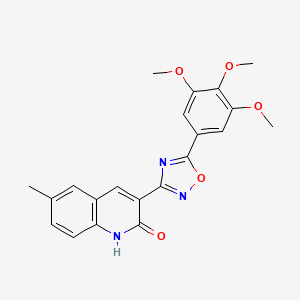
1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide, also known as CPP-115, is a compound that has gained attention in recent years due to its potential therapeutic effects in various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity.
作用机制
1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, 1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide increases the levels of GABA in the brain, leading to a reduction in brain activity and a calming effect. This mechanism of action is similar to that of benzodiazepines, which are commonly used to treat anxiety disorders.
Biochemical and Physiological Effects:
1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide has been shown to have several biochemical and physiological effects in the brain. Studies have shown that 1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide increases the levels of GABA in the brain, leading to a reduction in seizure activity and anxiety-related behaviors. Moreover, 1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide has been shown to reduce drug-seeking behaviors in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders.
实验室实验的优点和局限性
1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide has several advantages as a research tool in the laboratory. It is a potent inhibitor of GABA transaminase, which allows for the manipulation of GABA levels in the brain. Moreover, 1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide is highly selective for GABA transaminase, which minimizes off-target effects. However, 1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide has limitations as a research tool, including its limited solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for the study of 1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide. One potential direction is the development of novel derivatives of 1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide that have improved solubility and pharmacokinetic properties. Moreover, further studies are needed to determine the long-term effects of 1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide on brain function and behavior. Additionally, studies are needed to determine the potential use of 1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide in the treatment of other neurological disorders, such as depression and schizophrenia.
合成方法
1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents under controlled conditions. The process involves the use of starting materials such as 5-chloro-2-methoxybenzenesulfonyl chloride, N-cyclopropylpiperidine-4-carboxylic acid, and N,N-dimethylformamide. The synthesis method has been extensively studied and optimized to produce high yields of pure 1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide.
科学研究应用
1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide has been studied extensively for its potential therapeutic effects in various neurological disorders such as epilepsy, addiction, and anxiety. Studies have shown that 1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide can increase the levels of GABA in the brain, leading to a reduction in seizure activity and anxiety-related behaviors. Moreover, 1-(5-chloro-2-methoxybenzenesulfonyl)-N-cyclopropylpiperidine-4-carboxamide has been shown to reduce drug-seeking behaviors in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders.
属性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-N-propylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c1-3-8-18-16(20)12-6-9-19(10-7-12)24(21,22)15-11-13(17)4-5-14(15)23-2/h4-5,11-12H,3,6-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPTUWFSOGCXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-propylpiperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chlorophenyl)-N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717573.png)
